Perfluoromethyldiethylamine

概要

説明

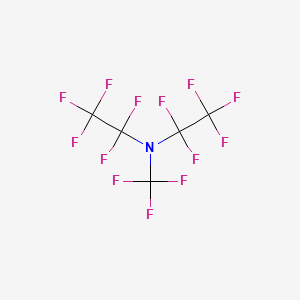

Perfluoromethyldiethylamine is a tertiary perfluorinated amine with the chemical formula C₅F₁₃N . The compound consists of two pentafluoroethyl and one trifluoromethyl groups connected to nitrogen . It is produced primarily for the electronics industry, along with other perfluoroalkylamines . Unlike ordinary amines, perfluoroamines are nonbasic .

準備方法

Perfluoroalkylamines, including perfluoromethyldiethylamine, are prepared by electrofluorination of the parent amine using hydrogen fluoride as both the solvent and the source of fluorine . This method involves the use of an electrolytic cell where the parent amine is subjected to electrochemical fluorination, resulting in the substitution of hydrogen atoms with fluorine atoms . Industrial production methods often involve proprietary processes, but the general principle remains the same .

化学反応の分析

Perfluoromethyldiethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are proprietary.

Reduction: Reduction reactions are less common due to the stability of the fluorinated groups.

Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen fluoride, various oxidizing agents, and nucleophiles . The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Perfluoromethyldiethylamine has several scientific research applications:

作用機序

The mechanism by which perfluoromethyldiethylamine exerts its effects is primarily due to its chemical stability and ability to dissolve gases like oxygen and carbon dioxide . This makes it effective in applications such as artificial blood and coolant liquids . The molecular targets and pathways involved are related to its interaction with gases and its non-reactive nature .

類似化合物との比較

Perfluoromethyldiethylamine is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other perfluoroalkylamines such as perfluorodiethylmethylamine and perfluorotrimethylamine . These compounds share similar properties but differ in their specific applications and chemical behavior .

生物活性

Perfluoromethyldiethylamine (PFMDEA) is a fluorinated organic compound characterized by a unique structure that includes five carbon atoms and a molecular weight of approximately 321.04 Da. This compound is part of a broader category of perfluorinated compounds known for their stability and resistance to degradation, making them of significant interest in various industrial applications. Understanding the biological activity of PFMDEA is critical for assessing its environmental impact and potential health risks.

- Molecular Formula : C5H10F5N

- Molecular Weight : 321.04 g/mol

- Structure : PFMDEA features a perfluorinated methyl group attached to a diethylamine moiety, contributing to its unique chemical behavior and biological interactions.

PFMDEA's biological activity primarily results from its interaction with cellular membranes and proteins due to its fluorinated structure, which can alter membrane fluidity and protein conformation. This can lead to various biochemical effects, including:

- Alteration of Membrane Dynamics : The presence of fluorine atoms can enhance the hydrophobicity of the compound, potentially affecting membrane integrity and permeability.

- Protein Interaction : PFMDEA may interact with specific proteins or enzymes, influencing their function either as an inhibitor or activator.

Toxicological Profile

Research indicates that perfluorinated compounds can exhibit toxicological effects, particularly concerning:

- Endocrine Disruption : Some studies suggest that PFMDEA may interfere with hormonal signaling pathways, although specific data on PFMDEA itself is limited.

- Cytotoxicity : In vitro studies have shown that certain perfluorinated compounds can induce cytotoxic effects in mammalian cell lines, leading to apoptosis or necrosis.

Case Studies and Research Findings

- In Vitro Studies : A study examining the cytotoxic effects of various perfluorinated compounds indicated that PFMDEA could induce cell death in specific human cell lines at high concentrations. The mechanism was attributed to oxidative stress and disruption of mitochondrial function.

- Environmental Impact Assessments : Research has highlighted the persistence of perfluorinated compounds in the environment, with implications for bioaccumulation in aquatic organisms. PFMDEA's stability raises concerns about its long-term ecological effects.

- Human Health Studies : Epidemiological studies have linked exposure to certain perfluorinated compounds with adverse health outcomes, including developmental and reproductive toxicity. While direct studies on PFMDEA are scarce, its structural similarities to other harmful perfluorinated compounds warrant caution.

Data Table: Biological Activity Summary

| Property | Description |

|---|---|

| Molecular Weight | 321.04 g/mol |

| Toxicity | Potential cytotoxic effects observed |

| Endocrine Disruption | Possible interference with hormonal pathways |

| Environmental Persistence | High, leading to bioaccumulation concerns |

特性

IUPAC Name |

1,1,2,2,2-pentafluoro-N-(1,1,2,2,2-pentafluoroethyl)-N-(trifluoromethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F13N/c6-1(7,8)3(12,13)19(5(16,17)18)4(14,15)2(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPITNDOTGKQSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(N(C(C(F)(F)F)(F)F)C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10226714 | |

| Record name | Perfluoromethyldiethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758-48-5 | |

| Record name | 1,1,2,2,2-Pentafluoro-N-(1,1,2,2,2-pentafluoroethyl)-N-(trifluoromethyl)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=758-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoromethyldiethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoromethyldiethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERFLUOROMETHYLDIETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ8LSG9H5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。